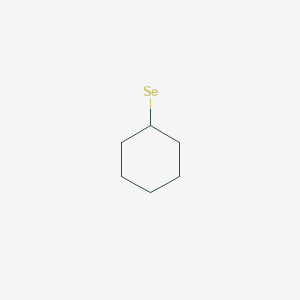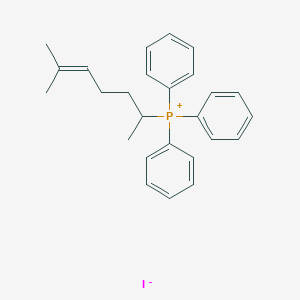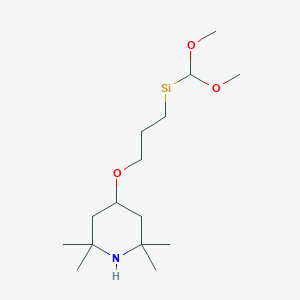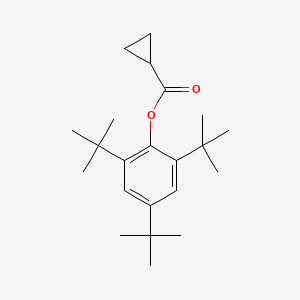![molecular formula C15H11NOS B14308833 3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one CAS No. 114882-62-1](/img/structure/B14308833.png)
3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is a compound that features a thiazole ring fused with a biphenyl structure. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivative through a series of intermediate steps, including the formation of thiohydrazonate and subsequent cyclization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of Lawesson’s Reagent with 4-oxocarboxylic acid derivatives, N-acyl amino acid derivatives, and N-acyl-N’-ethoxycarbonylhydrazines . These reactions produce substituted thiophenes, thiazoles, and 1,3,4-thiadiazole-2(3H)-thiones .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and Lawesson’s Reagent . Reaction conditions typically involve the use of solvents like ethanol and triethylamine, with reactions carried out at room temperature or under reflux .
Major Products Formed
Major products formed from these reactions include various thiazole derivatives, such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Applications De Recherche Scientifique
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Used in the development of synthetic drugs, fungicides, and dyes.
Mécanisme D'action
The mechanism of action of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B . These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is unique due to its specific structural combination of a thiazole ring and a biphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
114882-62-1 |
|---|---|
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
4-phenyl-2-(1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NOS/c17-14-7-6-12(11-4-2-1-3-5-11)10-13(14)15-16-8-9-18-15/h1-10,17H |
Clé InChI |
OFMIIOLIVOMHPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


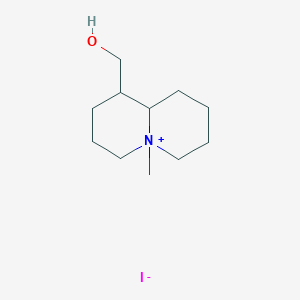


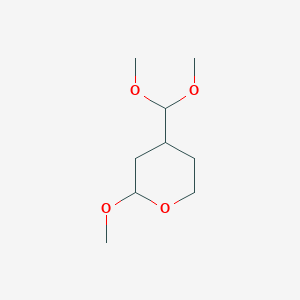
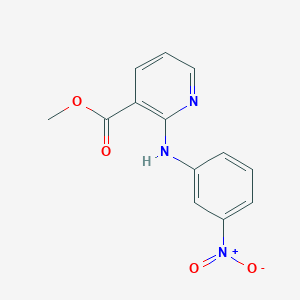
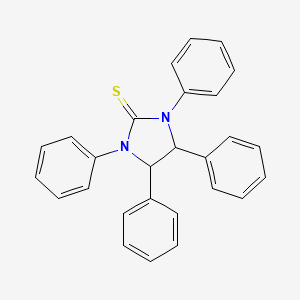
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
